Lysolipin I - 59113-57-4

Lysolipin I

Catalog Number: EVT-274295
CAS Number: 59113-57-4
Molecular Formula: C29H24ClNO11
Molecular Weight: 598 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Broad spectrum antibiotic agent. Shows antibacterial effects against both Gram-negative and Gram-positive bacteria. Induces bacterial cell wall lysis. Interferes with biosynthesis of the bacterial cell wall.
Antibiotic. Glycopeptide synthesis inhibitor. Antibacterial, antifungal and anticoccidial. Cytotoxic.
Lysolipin I is a bioactive chemical.

Lysolipin X

  • Compound Description: Lysolipin X is a lipophilic antibiotic produced by Streptomyces violaceoniger, strain Tü 96. It is chemically unstable and readily converts to Lysolipin I. []
  • Relevance: Lysolipin X is a direct precursor to Lysolipin I, suggesting a close structural relationship. []

Tetronomycin

  • Compound Description: Tetronomycin is an antimicrobial compound also isolated from Streptomyces species. It exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: Tetronomycin's isolation alongside Lysolipin I from the same Streptomyces strain suggests potential biosynthetic connections or shared structural motifs. Notably, tetronomycin demonstrates stronger antibacterial activity compared to its analog, tetronomycin A, highlighting the importance of specific structural features for biological activity. []

Tetronomycin A

  • Compound Description: Tetronomycin A is a novel compound identified in the same study as tetronomycin. It also displays inhibitory activity against Gram-positive bacteria, but its potency is lower than tetronomycin. []
  • Relevance: The structural difference between tetronomycin and tetronomycin A lies in the presence of an oxy-methyl group at the C-27 position in tetronomycin. This difference highlights the impact of even minor structural modifications on the biological activity of these compounds, providing insights for understanding the structure-activity relationship of Lysolipin I. []

1,2,3,4-Tetrahydrodibenzofuran-1-ones

  • Compound Description: These compounds served as key intermediates in the total synthesis efforts towards Lysolipin I. Researchers explored various synthetic routes involving these compounds to construct the core structure of Lysolipin I. [, , , , ]
  • Relevance: The successful synthesis and manipulation of 1,2,3,4-tetrahydrodibenzofuran-1-ones provided crucial steps in understanding the complex structure of Lysolipin I and developing potential synthetic routes for its production. [, , , , ]

1,2,3,4,4a,9,10,10a-Octahydrophenanthrene-4,9-diones

  • Compound Description: Similar to 1,2,3,4-tetrahydrodibenzofuran-1-ones, these compounds represented another class of important intermediates in the synthetic studies towards Lysolipin I. [, ]
  • Relevance: Investigating the configuration and conformation of these octahydrophenanthrene-4,9-dione derivatives was crucial for understanding the stereochemistry and overall structure of the target molecule, Lysolipin I. These studies provided valuable insights into the spatial arrangement of different substituents and their potential influence on the biological activity of the final compound. [, ]
Source and Classification

Lysolipin I is classified as a natural product and is part of the polyketide family. It is biosynthesized from malonyl-CoA units through a type II polyketide synthesis pathway. The primary producer of lysolipin I, Streptomyces tendae, is known for its ability to produce various bioactive compounds, making it an important organism in pharmaceutical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of lysolipin I has been explored through various methods, including genetic engineering and organic synthesis techniques. In microbial production, optimization of culture conditions has been crucial. Recent studies have demonstrated that altering the transcriptional repressor gene llpRI in Streptomyces albus can significantly enhance lysolipin production, achieving yields up to three times higher than previous methods .

Organic synthesis approaches have also been employed to construct specific rings of lysolipin I. For instance, the EF-ring of lysolipin I was synthesized using asymmetric dihydroxylation reactions on isoquinolinones, employing techniques such as Pomeranz–Fritsch cyclization and Curtius rearrangement . These synthetic pathways are essential for producing derivatives and studying structure-activity relationships.

Molecular Structure Analysis

Structure and Data

The molecular structure of lysolipin I features multiple rings and functional groups that contribute to its biological activity. The compound's complex architecture includes a chlorinated aromatic system and various hydroxyl groups. The detailed structural data can be analyzed using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), which allows for precise identification of the compound in extracts from microbial cultures .

Chemical Reactions Analysis

Reactions and Technical Details

Lysolipin I undergoes various chemical reactions during its biosynthesis and modification processes. Key reactions include cyclization, aromatization, chlorination, and methylation. For example, during the biosynthesis from malonyl-CoA units, several oxygen atoms are introduced by oxygenases, while chlorination is likely mediated by halogenases . These reactions are critical for forming the final bioactive structure of lysolipin I.

Mechanism of Action

Process and Data

The mechanism of action of lysolipin I primarily involves disrupting bacterial cell wall synthesis. By targeting specific components within the bacterial membrane, lysolipin I exhibits potent antibacterial activity against a broad spectrum of Gram-positive bacteria. Its effectiveness can be quantitatively assessed using minimum inhibitory concentration (MIC) assays, which measure the lowest concentration required to inhibit bacterial growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lysolipin I is characterized by specific physical properties such as solubility in organic solvents and stability under various pH conditions. Its melting point and spectral data (NMR, UV-Vis) provide insights into its purity and structural integrity. The presence of chlorine in its structure also influences its reactivity and interaction with biological targets .

Applications

Scientific Uses

Lysolipin I has potential applications in medicinal chemistry due to its antimicrobial properties. It serves as a lead compound for developing new antibiotics targeting resistant bacterial strains. Additionally, research into lysolipin derivatives may yield compounds with enhanced efficacy or reduced toxicity profiles, making them suitable candidates for pharmaceutical development .

Properties

CAS Number

59113-57-4

Product Name

Lysolipin I

IUPAC Name

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione

Molecular Formula

C29H24ClNO11

Molecular Weight

598 g/mol

InChI

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1

InChI Key

NEOMIZJYHXSRLV-MVHMQXOSSA-N

SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC

Solubility

Soluble in DMSO

Synonyms

Lysolipin I

Canonical SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC

Isomeric SMILES

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.